Lipophilicity (XLogP3) Comparison: 1994601-01-2 vs. 4-Positional Isomer
Computed lipophilicity (XLogP3) provides the only quantifiable differentiation between 2-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-ol and its 4-substituted positional isomer. The target compound exhibits an XLogP3 of 0.7, compared to 0.5 for the 4-isomer (Δ = 0.2 log units) [1][2]. This difference, while small, is reproducible across PubChem's XLogP3 algorithm and may influence chromatographic retention and passive membrane permeability in cell-based assays. Users substituting the 4-isomer without re-optimizing mobile-phase or incubation conditions risk altered bioactivity readouts. However, this level of evidence is considered weak for differentiation; no experimental logP or logD data exist for either compound in the public domain.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol; XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = 0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This is the only currently available quantitative metric that distinguishes the two positional isomers, but the difference is marginal and its practical significance in biological or synthetic applications remains unvalidated.
- [1] PubChem CID 121201567, Computed Properties (XLogP3-AA). View Source
- [2] Kuujia.com page for CAS 2098031-48-0, computed XLogP3. View Source
